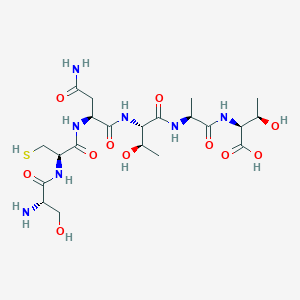![molecular formula C13H28O6 B14250268 Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol CAS No. 497881-19-3](/img/structure/B14250268.png)
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C12H26O4. It is a derivative of formic acid and is known for its unique structure, which includes a hexoxyethoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol typically involves the reaction of formic acid with 2-[2-(2-hexoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical processes, including hydrogen bonding and coordination with metal ions.
相似化合物的比较
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol can be compared with other similar compounds, such as:
2-[2-(2-methoxyethoxy)ethoxy]ethanol: This compound has a similar structure but with a methoxy group instead of a hexoxy group, leading to different chemical properties and applications.
Triethylene glycol monohexyl ether: This compound shares a similar backbone but lacks the formic acid moiety, resulting in different reactivity and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug formulation. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
属性
CAS 编号 |
497881-19-3 |
|---|---|
分子式 |
C13H28O6 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4.CH2O2/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13;2-1-3/h13H,2-12H2,1H3;1H,(H,2,3) |
InChI 键 |
DUVBSNNZUXEYAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOCCOCCOCCO.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


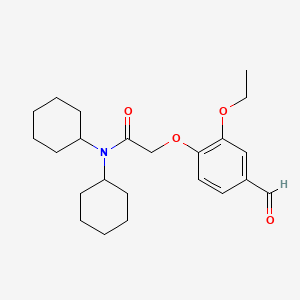
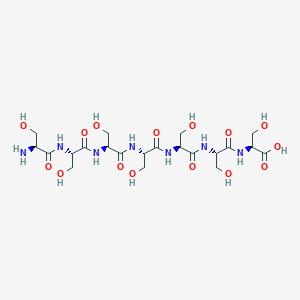
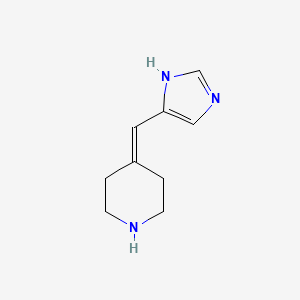
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
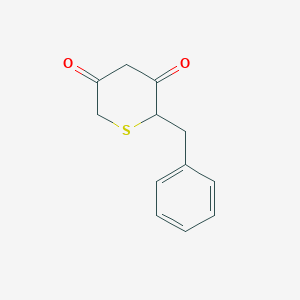
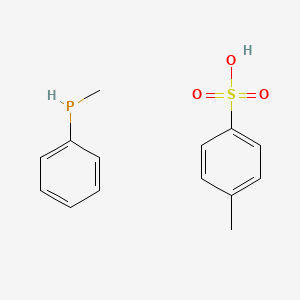
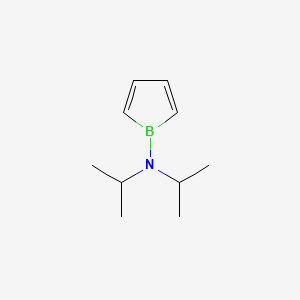
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)


